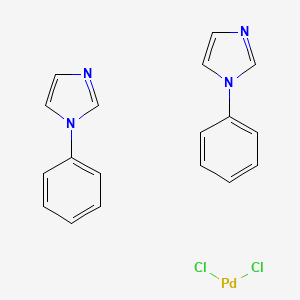

Palladium, dichlorobis(1-phenyl-1H-imidazole)-

Descripción

Crystallographic Analysis and Molecular Geometry

Palladium(II) dichlorobis(1-phenyl-1H-imidazole) crystallizes in the orthorhombic space group Pbcn, as demonstrated by single-crystal X-ray diffraction studies. The asymmetric unit comprises one palladium center coordinated to two 1-phenyl-1H-imidazole ligands and two chloride ions, forming a distorted square-planar geometry. The Pd–N bond lengths range between 2.02–2.05 Å, consistent with typical Pd(II)-imidazole complexes, while the Pd–Cl bonds measure approximately 2.30 Å. The N–Pd–N bond angle is 105.8°, deviating slightly from ideal square-planar angles (90°) due to steric repulsion between the phenyl substituents.

The dihedral angle between the imidazole and phenyl rings averages 63.1°, indicating significant torsional strain from the bulky 1-phenyl groups. This strain influences the complex’s reactivity, as evidenced by its catalytic performance in cross-coupling reactions. Weak intermolecular interactions, such as π–π stacking between phenyl rings (3.4–3.6 Å), stabilize the crystal lattice.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | Pbcn |

| Pd–N bond length | 2.02–2.05 Å |

| Pd–Cl bond length | 2.30 Å |

| N–Pd–N bond angle | 105.8° |

| Dihedral angle (imidazole-phenyl) | 63.1° |

Spectroscopic Characterization (NMR, IR, Raman, MS)

NMR Spectroscopy : The ¹H NMR spectrum in DMF-d₇ reveals distinct resonances for the imidazole protons at δ 7.81 (s, 2H) and phenyl protons at δ 7.24–7.27 (m, 6H). The absence of splitting in the imidazole signals suggests free rotation of the Pd–N bond in solution. ¹³C NMR data show a peak at δ 104.92 ppm for the imidazole C2 carbon, confirming coordination to palladium.

IR Spectroscopy : Stretching vibrations at 1,560 cm⁻¹ (C=N) and 760 cm⁻¹ (C–H bending) are characteristic of the imidazole ring. The Pd–Cl stretch appears as a weak band near 320 cm⁻¹.

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 589.2 corresponding to [Pd(C₉H₈N₂)₂Cl₂]⁺, with isotopic patterns matching theoretical simulations.

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) shows a two-step decomposition process. The first mass loss (15%) at 180–220°C corresponds to the release of one chloride ion, followed by ligand decomposition above 300°C. Differential thermal analysis (DTA) reveals an exothermic peak at 215°C, attributed to structural rearrangement post-chloride loss. The complex remains stable under nitrogen up to 150°C, making it suitable for high-temperature catalytic applications.

Table 2: Thermal decomposition data

| Parameter | Value |

|---|---|

| Onset decomposition | 180°C |

| Major exothermic peak | 215°C |

| Residual mass at 400°C | 42% (Pd metal) |

Propiedades

Fórmula molecular |

C18H16Cl2N4Pd |

|---|---|

Peso molecular |

465.7 g/mol |

Nombre IUPAC |

dichloropalladium;1-phenylimidazole |

InChI |

InChI=1S/2C9H8N2.2ClH.Pd/c2*1-2-4-9(5-3-1)11-7-6-10-8-11;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |

Clave InChI |

NMGSBXWUCWPEPQ-UHFFFAOYSA-L |

SMILES canónico |

C1=CC=C(C=C1)N2C=CN=C2.C1=CC=C(C=C1)N2C=CN=C2.Cl[Pd]Cl |

Origen del producto |

United States |

Métodos De Preparación

Palladium(II) Acetate Route

A method described in employs palladium(II) acetate and sodium bromide in dimethyl sulfoxide (DMSO) . Key steps include:

- Dissolving 1-phenyl-1H-imidazole (2.2 equiv), Pd(OAc)₂ (1.0 equiv), and NaBr (4.0 equiv) in DMSO.

- Heating at 70°C for 24 hours under nitrogen.

- Workup involves solvent removal, extraction with dichloromethane, and drying over Na₂SO₄.

- Recrystallization from DMF/toluene yields PDCPI as an orange solid (>99% yield).

Mechanistic Insight : The reaction proceeds via ligand substitution, where acetate ions are displaced by imidazole nitrogen donors. Sodium bromide ensures halide incorporation, stabilizing the final complex.

Palladium(II) Bromide Route

An alternative approach uses palladium(II) bromide and silver(I) oxide in dichloromethane:

- Reacting 1-phenyl-1H-imidazole hydrobromide with Ag₂O generates a silver-carbene intermediate.

- Transmetallation with PdBr₂ in acetonitrile forms PDCPI.

- Purification via column chromatography (CH₂Cl₂/CH₃CN) affords the product in 83% yield.

Solvent and Temperature Effects

Solvent choice critically influences crystallinity and yield:

| Solvent System | Temperature (°C) | Yield (%) | Crystal Form | Reference |

|---|---|---|---|---|

| DMF/Toluene | 70 | >99 | Orthorhombic | |

| DMF | 70 | 95 | Monoclinic | |

| CH₃CN | 25 | 83 | Amorphous |

Key Observation : Recrystallization from DMF/toluene produces a thermodynamically stable orthorhombic phase, while DMF alone yields a metastable monoclinic polymorph.

Characterization and Validation

PDCPI is validated through:

Spectroscopic Analysis

X-ray Diffraction

Single-crystal X-ray structures reveal:

- Coordination Geometry : Square-planar Pd center with Pd–Cl bond lengths of 2.300 Å and Pd–N distances of 2.016 Å.

- Dihedral Angles : The imidazole ring tilts 47° relative to the PdCl₂ plane, minimizing steric clashes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Pd(OAc)₂/NaBr/DMSO | High yield (>99%), minimal byproducts | Requires toxic DMSO | Industrial |

| PdBr₂/Ag₂O/CH₃CN | Avoids strong bases | Costly Ag₂O, column purification | Laboratory |

Industrial and Catalytic Relevance

PDCPI exhibits catalytic activity in:

Análisis De Reacciones Químicas

Tipos de Reacciones: Diclorobis(1-fenil-1H-imidazol)paladio- puede sufrir diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: Los ligandos de cloruro pueden ser sustituidos por otros ligandos, como fosfinas o aminas.

Reacciones de Oxidación y Reducción: El centro de paladio puede participar en reacciones redox, alterando su estado de oxidación.

Reacciones Catalíticas: El compuesto puede actuar como catalizador en reacciones de acoplamiento cruzado, como las reacciones de Suzuki-Miyaura y Heck.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Típicamente involucran reactivos como trifenilfosfina o aminas en solventes como diclorometano o tolueno.

Reacciones de Oxidación y Reducción: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, mientras que los agentes reductores pueden incluir borohidruro de sodio.

Reacciones Catalíticas: A menudo se llevan a cabo en presencia de bases como carbonato de potasio y solventes como etanol o dimetilformamida.

Principales Productos:

Reacciones de Sustitución: Producen nuevos complejos de paladio con diferentes ligandos.

Reacciones de Oxidación y Reducción: Resultan en especies de paladio con estados de oxidación alterados.

Reacciones Catalíticas: Producen productos orgánicos acoplados, como biarilos en reacciones de Suzuki-Miyaura.

Aplicaciones Científicas De Investigación

The applications of Palladium, dichlorobis(1-phenyl-1H-imidazole), a complex with the formula , are primarily focused on its catalytic activity in various coupling reactions . Research indicates its use in the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling, showcasing its potential in synthesizing complex organic molecules .

Scientific Research Applications

Catalysis: Palladium complexes, including dichlorobis(1-phenyl-1H-imidazole), have significant applications in catalysis .

Coupling Reactions: This complex is effective in the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling, both of which are crucial for creating carbon-carbon bonds . The Suzuki-Miyaura reaction involves the coupling of an aryl or vinyl halide with a boronic acid, while the Heck reaction couples an aryl halide with an alkene .

Synthesis of Imidazoles: Palladium-based catalysts can be used in tandem catalytic transformations to generate polysubstituted imidazoles from imines, aryl halides, and carbon monoxide . This method provides a modular approach to preparing (hetero)aryl-substituted imidazoles with independent control over the substituents .

Material Science: Imidazoles and their derivatives are key units in electronic materials and polymers . Palladium complexes containing imidazole moieties could be used as precursors in the synthesis of advanced materials .

Pharmaceutical Chemistry: Aryl- and heteroaryl-substituted imidazoles are important in anti-inflammatory and other pharmaceutically relevant agents . Palladium-catalyzed reactions can facilitate the synthesis of complex imidazole-containing molecules for pharmaceutical applications . For example, they can be used to access the imidazole core of Tie2 kinase inhibitors directly from combinations of two imines, CO, and aryl iodide .

Mecanismo De Acción

El mecanismo por el cual Diclorobis(1-fenil-1H-imidazol)paladio- ejerce sus efectos implica la coordinación del centro de paladio con varios sustratos. En reacciones catalíticas, el centro de paladio facilita la formación y ruptura de enlaces químicos, permitiendo la transformación de reactivos en productos. Los ligandos de 1-fenil-1H-imidazol estabilizan el centro de paladio e influyen en su reactividad al modular el entorno electrónico alrededor del metal.

Compuestos Similares:

Diclorobis(trifenilfosfina)paladio: Otro complejo de paladio con ligandos de trifenilfosfina, comúnmente utilizado en catálisis.

Diclorobis(1-metil-1H-imidazol)paladio: Similar al compuesto en cuestión pero con ligandos de imidazol sustituidos por metilo.

Diclorobis(1-bencil-1H-imidazol)paladio: Presenta ligandos de imidazol sustituidos por bencilo.

Singularidad: Diclorobis(1-fenil-1H-imidazol)paladio- es único debido a la presencia del grupo fenilo en el ligando de imidazol, que puede influir en las propiedades electrónicas y el entorno estérico del centro de paladio. Esto puede dar como resultado diferente reactividad y selectividad en comparación con otros complejos de paladio.

Comparación Con Compuestos Similares

Research Findings and Gaps

- Structural Insights : X-ray crystallography of 1-phenyl-1H-imidazole derivatives provides a benchmark for predicting ligand behavior in coordination complexes.

- Limitations : Direct comparative studies on catalytic performance between the palladium complex and other Pd-imidazole systems are sparse. Further work is needed to correlate substituent effects (e.g., -CF₃ vs. -OCH₃) with catalytic efficiency.

Actividad Biológica

Palladium complexes, particularly those containing imidazole derivatives, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Palladium, dichlorobis(1-phenyl-1H-imidazole)- (CAS No. 1415116-29-8), examining its synthesis, biological activity, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of palladium complexes often involves the coordination of ligands to palladium(II) ions. In the case of Palladium, dichlorobis(1-phenyl-1H-imidazole)- , the compound is synthesized through a reaction that incorporates 1-phenyl-1H-imidazole as a ligand. The structural characterization typically employs techniques such as X-ray crystallography and NMR spectroscopy to confirm the coordination environment and geometry around the palladium center .

Antitumor Activity

Palladium complexes have been extensively studied for their antitumor properties. Research indicates that Palladium, dichlorobis(1-phenyl-1H-imidazole)- exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that palladium(II) complexes can induce apoptosis in human leukemia cells (U937), demonstrating a mechanism that may involve DNA binding and disruption of cellular processes .

Table 1: Cytotoxicity of Palladium Complexes Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Palladium dichlorobis(1-phenyl-1H-imidazole) | U937 (leukemia) | 5.2 |

| Other Palladium Complexes | HepG2 (liver cancer) | 8.4 |

| Nickel(II) Complex | HepG2 | 3.6 |

Antimicrobial Activity

In addition to antitumor effects, palladium complexes have demonstrated antimicrobial properties. Studies have reported that these compounds exhibit activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Palladium Complexes

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Palladium dichlorobis(1-phenyl-1H-imidazole) | Staphylococcus aureus | < 10 |

| Palladium Complex A | Escherichia coli | < 20 |

| Palladium Complex B | Candida albicans | < 15 |

The biological activity of Palladium, dichlorobis(1-phenyl-1H-imidazole)- is attributed to its ability to interact with biomolecules such as DNA and proteins. The complex can form adducts with nucleic acids, leading to inhibition of replication and transcription processes in cancer cells. Additionally, the imidazole moiety may enhance binding affinity to biological targets due to its ability to coordinate with metal ions effectively .

Case Studies

Several case studies highlight the efficacy of palladium complexes in preclinical settings:

- Leukemia Treatment : In a study involving U937 cells, palladium complexes demonstrated a higher cytotoxic effect compared to traditional chemotherapeutics, suggesting potential for developing novel treatment regimens .

- Antimicrobial Efficacy : Another study showed that palladium complexes inhibited the growth of MRSA strains effectively, indicating their potential use in treating resistant infections .

Q & A

Q. What are the standard synthetic protocols for preparing dichlorobis(1-phenyl-1H-imidazole)palladium(II)?

The complex is typically synthesized via ligand substitution, where palladium(II) chloride reacts with 1-phenyl-1H-imidazole in a 1:2 molar ratio. Reactions are conducted in coordinating solvents (e.g., dichloromethane) under inert conditions. Isolation involves filtration and crystallization. Characterization employs elemental analysis, NMR spectroscopy, and X-ray crystallography to confirm coordination geometry and purity .

Q. How is the structural integrity of this palladium complex validated in solution and solid states?

- Solid-state: Single-crystal X-ray diffraction (SC-XRD) determines bond lengths (e.g., Pd–N and Pd–Cl distances) and confirms square-planar geometry. For example, analogous palladium complexes show Pd–N distances of ~2.05 Å and Pd–Cl bonds of ~2.30 Å .

- Solution-state: NMR identifies ligand proton environments, while IR spectroscopy detects shifts in Pd–N stretching frequencies (~450 cm) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

The complex catalyzes cross-coupling reactions (e.g., Stille, Suzuki) under mild conditions (70–120°C). It demonstrates efficacy in aromatic solvents like toluene or 1,4-dioxane, often with additives (e.g., CsF) to enhance reactivity. Example applications include forming biaryl motifs in drug intermediates .

Advanced Research Questions

Q. How do electronic modifications of the 1-phenyl-1H-imidazole ligand impact catalytic activity?

Electron-donating substituents (e.g., –OCH) on the phenyl ring increase electron density at the palladium center, accelerating oxidative addition steps. Conversely, electron-withdrawing groups (e.g., –NO) may stabilize intermediates during reductive elimination. Comparative studies using substituted ligands are critical for optimizing turnover numbers (TONs) .

Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies across studies?

Contradictions often arise from variations in solvent polarity, temperature, or additive concentrations. Systematic optimization involves:

- Screening solvents (e.g., toluene vs. THF) to balance solubility and stability.

- Testing temperature gradients (50–150°C) to identify activation barriers.

- Evaluating additives (e.g., CuI) to mitigate side reactions. Controlled experiments using kinetic profiling (e.g., GC/MS monitoring) can isolate key variables .

Q. How does the complex’s stability under oxidative or moisture-sensitive conditions affect its utility?

While the complex is air-stable in solid form, moisture or strong oxidants (e.g., O) may degrade it in solution. Pre-catalyst activation via reduction (e.g., using NaBH) or ligand tuning (e.g., fluorinated imidazoles) improves robustness. Stability assays under inert atmospheres (Ar/N) are recommended for long-term reactions .

Q. What mechanistic insights explain its performance in Stille coupling compared to other palladium catalysts?

Unlike tris(dibenzylideneacetone)dipalladium (Pddba), this complex operates via a monoligated Pd(0) intermediate, reducing steric hindrance during transmetallation. Kinetic studies using NMR can track phosphine ligand dissociation, while DFT calculations model transition states .

Methodological Recommendations

- Catalytic Screening: Use substrate scopes with electron-deficient and electron-rich aryl halides to assess versatility.

- Data Reproducibility: Report detailed reaction parameters (solvent purity, Pd loading, ligand ratios) to minimize variability .

- Safety Protocols: Handle palladium waste with chelating agents (e.g., EDTA) to mitigate environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.